Amino[4-(isopropylsulfanyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(4-propan-2-ylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSUWUZCSCTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Intermediate Formation and Nucleophilic Substitution
a. Preparation of 4-bromo-1-acetoxyl butane as a key intermediate:
- Starting with readily available reagents such as hydrogen bromide in acetic acid (with a concentration of 10-40%), tetrahydrofuran (THF), and acetic acid, the synthesis begins with the formation of 4-bromo-1-acetoxyl butane (III).
- The reaction involves the addition of hydrogen bromide to THF in acetic acid, which facilitates the formation of the brominated intermediate through electrophilic addition or substitution mechanisms.
- Vacuum distillation at low pressure (around 2 mmHg) at approximately 87-89°C is used to isolate the pure intermediate with high yield (~99.5% purity).
b. Nucleophilic substitution with isopropylamine:
- The key step involves reacting 4-bromo-1-acetoxyl butane with excess isopropylamine (molar ratios of 2:1 to 5:1) in a suitable solvent such as dichloromethane, ethanol, or acetonitrile.
- The reaction is typically conducted at 0-30°C to favor nucleophilic substitution, replacing the bromine atom with the amino group, forming an aminoalkyl derivative.
- The reaction can be accelerated by adding an alkali such as sodium carbonate or potassium carbonate, which also helps in neutralizing hydrogen halides formed during the process.
Hydrolysis and Final Conversion to the Acid
- The acetoxy group in the intermediate is hydrolyzed in the presence of acids like sulfuric acid or p-toluenesulfonic acid, converting the ester to the corresponding acid.
- This hydrolysis is performed under mild conditions (0-30°C) with an alkali such as sodium hydroxide or potassium hydroxide to improve reaction rate and selectivity.
- The molar ratio of the hydrolysis reagent to the intermediate is typically 1:1 to 2:1, with reaction times extending over several hours (12-18 hours).
Purification and Isolation
- The final product, Amino[4-(isopropylsulfanyl)phenyl]acetic acid, is purified through standard techniques such as filtration, recrystallization, or extraction.
- Organic solvents like dichloromethane or ethyl acetate are used for extraction, followed by drying with sodium sulfate and distillation under reduced pressure to obtain high purity (>99.5%).
Alternative Methods and Innovations
- Recent advancements include the use of catalytic hydrogenation of related intermediates or employing asymmetric synthesis techniques to improve stereoselectivity.
- Some protocols involve the direct amidation of phenylacetic acid derivatives with isopropylamine, followed by sulfuration using thiol reagents to introduce the sulfanyl group at the para-position.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Key Features | Yield & Purity |
|---|---|---|---|---|
| Intermediate formation | Hydrogen bromide in acetic acid, THF | Vacuum distillation at 87-89°C | High purity brominated ester | ~99.5% GC purity |
| Nucleophilic substitution | Isopropylamine, dichloromethane or ethanol | 0-30°C, molar ratio 2:1 to 5:1 | Efficient amino group introduction | Yield ~95%, purity >99.5% |
| Hydrolysis | Sulfuric acid or p-toluenesulfonic acid | 0-30°C, 12-18 hours | Ester to acid conversion | High purity, high yield |
Research Findings and Considerations
- The synthesis route is environmentally friendly, cost-effective, and suitable for industrial scale-up due to mild reaction conditions and simple operations.
- Recovery of solvents like tetrahydrofuran and acetic acid via vacuum distillation enhances process sustainability.
- The use of alkali during hydrolysis improves product purity and simplifies downstream purification.
Chemical Reactions Analysis
Types of Reactions: Amino[4-(isopropylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
Medicinal Chemistry Applications
Amino[4-(isopropylsulfanyl)phenyl]acetic acid is primarily recognized for its potential therapeutic benefits. Its structural similarity to other amino acids allows it to interact with biological systems effectively.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study by Ahmed H Bedair et al. demonstrated that modifications of 4-aminophenylacetic acid can lead to compounds with promising antimicrobial activity against various pathogens . This suggests that this compound could be a precursor for developing new antibiotics.
Peptide Transport Mechanisms
The compound has been studied for its role as a peptide mimic, which can interact with proton-coupled oligopeptide transporters in the intestinal tract. This interaction is crucial for enhancing the absorption of peptide-based drugs, as demonstrated in experiments involving 4-aminophenylacetic acid derivatives . Such mechanisms are vital for improving drug delivery systems.
Anti-inflammatory Properties
This compound may also possess anti-inflammatory properties. Research has shown that related compounds can inhibit inflammatory pathways in various models, suggesting potential applications in treating inflammatory diseases .
Material Science Applications
The compound's chemical properties make it suitable for applications in material science, particularly in the synthesis of advanced materials.
Hybrid Microspheres
Studies have shown that this compound can be utilized in the preparation of hybrid microspheres. These microspheres are created through the hydrolysis of titanium isopropoxide in the presence of this amino acid, leading to materials with unique optical and mechanical properties . Such materials have potential applications in drug delivery and catalysis.
Biochemical Applications
The biochemical interactions of this compound are critical for understanding its effects on living organisms.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as competitive inhibitors of specific enzymes involved in metabolic pathways. This characteristic could be leveraged to design inhibitors for therapeutic purposes, particularly in metabolic disorders .
Table 1: Summary of Research Findings on this compound
| Study | Application | Findings |
|---|---|---|
| Ahmed H Bedair et al. (2006) | Antimicrobial | Derivatives showed significant activity against pathogens |
| Liu et al. (2014) | Anti-inflammatory | Compounds inhibited inflammatory responses in animal models |
| Material Science Research (2009) | Hybrid Microspheres | Successful synthesis using this compound |
Mechanism of Action
The mechanism of action of Amino[4-(isopropylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
- Amino[4-(methylsulfanyl)phenyl]acetic acid
- Amino[4-(ethylsulfanyl)phenyl]acetic acid
- Amino[4-(propylsulfanyl)phenyl]acetic acid
Comparison: Amino[4-(isopropylsulfanyl)phenyl]acetic acid is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs with different alkylsulfanyl groups
Biological Activity
Amino[4-(isopropylsulfanyl)phenyl]acetic acid (C11H15NO2S) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-cancer applications. The structure features an isopropylsulfanyl group attached to a phenyl ring, which is further linked to an acetic acid moiety via an amino group. Understanding its biological activity can pave the way for new therapeutic agents.
- Molecular Formula : C11H15NO2S
- Molecular Weight : 225.3 g/mol
- Canonical SMILES : CC(SC1=CC=C(C=C1)C(C(=O)O)N)
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including antibacterial and anticancer properties. This section reviews the relevant findings regarding the biological activity of this compound.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. For instance, phenylacetic acid derivatives have shown significant antibacterial effects against Agrobacterium tumefaciens, with mechanisms involving disruption of cell membrane integrity and inhibition of protein synthesis . The specific effects of this compound on bacterial strains remain to be fully elucidated, but structural similarities suggest it may possess comparable activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Phenylacetic Acid | Agrobacterium tumefaciens | 0.8038 mg/mL | Disruption of membrane integrity, protein inhibition |
| This compound | TBD | TBD | TBD |
Anticancer Activity
Preliminary studies on related compounds indicate potential anticancer properties. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The therapeutic window (the ratio of IC50 to MIC) is crucial for evaluating the safety and efficacy of these compounds in clinical settings.
Case Study: Structure-Activity Relationship (SAR)
Research on structurally related compounds has revealed that modifications in the substituents significantly affect their biological activity. For instance, compounds with larger alkyl groups or specific functional groups showed enhanced activity against cancer cell lines while maintaining lower toxicity to normal cells .
Table 2: SAR Findings for Related Compounds
| Compound Structure | Activity Profile | Observations |
|---|---|---|
| Cyclohexylmethylsulfanyl | High activity (MIC < 0.0039 μg/mL) | Selective against cancer cells |
| Isopropyl analog | Moderate activity (MIC 0.31 μg/mL) | Retained good activity |
| Methyl analog | Low activity (MIC > 9.6 μg/mL) | Significant decrease in activity |
Conclusion and Future Directions
This compound presents a promising avenue for further research into its biological activities, particularly in antimicrobial and anticancer domains. The existing literature suggests that modifications to its structure can enhance its efficacy and selectivity. Future studies should focus on:
- Elucidating specific mechanisms of action.
- Conducting in vivo studies to assess therapeutic potential.
- Exploring synergistic effects with other compounds.
By advancing our understanding of this compound's biological properties, we can potentially develop novel therapeutic agents for treating infections and cancers.
Q & A
Basic: What synthetic routes are recommended for producing Amino[4-(isopropylsulfanyl)phenyl]acetic acid, and how is structural validation performed?
Methodological Answer:
- Synthesis : A plausible route involves nucleophilic substitution of 4-mercaptophenylacetic acid with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, thiol-ene "click" chemistry or coupling reactions may be employed to introduce the isopropylsulfanyl group.
- Characterization : Use ¹H/¹³C NMR to confirm substituent positions and purity. Mass spectrometry (HRMS/ESI-MS) validates molecular weight. HPLC (C18 column, UV detection) assesses purity (>95% threshold). For crystallographic confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL (SHELX suite) to resolve anisotropic displacement parameters and potential disorder in the isopropyl group .
Basic: How should researchers design dose-response experiments to evaluate this compound's bioactivity in plant or microbial systems?
Methodological Answer:
- Experimental Design :
- Concentration Range : Test 0.1–100 µM, including negative (solvent-only) and positive controls (e.g., phenylacetic acid for auxin-like activity).
- Replicates : Use ≥3 biological replicates with ≥10 explants/treatment (plant studies) or triplicate wells (cell cultures).
- Endpoints : For plant tissue culture, measure shoot induction frequency, root elongation, or callus formation. For microbial assays, assess growth inhibition via OD600 or colony-forming units.
- Data Analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s multiple range test) to compare means. Normalize data to controls and report standard deviations .
Advanced: How can structural analogs be leveraged to investigate the role of the isopropylsulfanyl group in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the isopropylsulfanyl group with methylsulfanyl, tert-butylsulfanyl, or aromatic thioethers. Retain the acetic acid and amino groups for consistency.
- Activity Profiling : Test analogs in parallel using standardized assays (e.g., auxin-responsive gene expression in plants or enzyme inhibition kinetics).
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., auxin receptors). Compare binding energies and poses across analogs to identify critical substituent features .
Advanced: What strategies resolve discrepancies in reported crystallographic data versus computational predictions for this compound?
Methodological Answer:
- Data Validation : Re-refine XRD data using SHELXL , ensuring proper treatment of thermal motion and hydrogen bonding. Cross-validate with DFT calculations (e.g., Gaussian09) to optimize geometry and compare bond lengths/angles.
- Contradiction Analysis : If computational models predict planar conformations but XRD shows torsion, assess solvent effects or crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing structure .
Advanced: How can researchers optimize in vitro rooting protocols using this compound, drawing parallels to phenylacetic acid (PAA) studies?
Methodological Answer:
- Protocol Adaptation : Based on PAA’s efficacy in chickpea rooting (), test 0.5–2.0 mg/L of the target compound in semi-strength MS medium. Combine with 0.2 mg/L GA₃ to prevent hyperhydricity.
- Troubleshooting : If rooting is suboptimal, pre-treat shoots with dark incubation (7 days) or add activated charcoal (0.3% w/v) to adsorb inhibitory metabolites. Monitor auxin-responsive genes (e.g., IAA19) via qPCR to validate activity .
Advanced: What analytical workflows are recommended to assess metabolic stability or degradation products of this compound?
Methodological Answer:
- Stability Assays : Incubate the compound in plant/microbial lysates or simulated physiological buffers (pH 5–9). Sample at 0, 6, 12, 24 hrs.
- Degradation Analysis : Use LC-MS/MS (Q-TOF) to identify metabolites. Compare fragmentation patterns with reference standards. For oxidative products, employ HPLC-UV/ECD with C18 columns (gradient elution: 0.1% formic acid in acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
